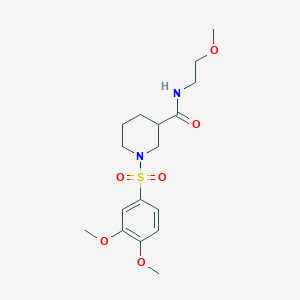
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide is a synthetic organic compound. It features a piperidine ring substituted with a carboxamide group, a methoxyethyl group, and a dimethoxybenzenesulfonyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Carboxamide Group: This can be achieved by reacting the piperidine derivative with a carboxylic acid derivative under amide coupling conditions.
Attachment of the Dimethoxybenzenesulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Addition of the Methoxyethyl Group: This can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-3-carboxamide: Lacks the methoxyethyl group.
N-(2-Methoxyethyl)piperidine-3-carboxamide: Lacks the dimethoxybenzenesulfonyl group.
1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide: Contains a methyl group instead of the methoxyethyl group.
Uniqueness
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide is unique due to the presence of both the dimethoxybenzenesulfonyl and methoxyethyl groups, which might confer specific biological activities or chemical properties not seen in similar compounds.
Properties
Molecular Formula |
C17H26N2O6S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N2O6S/c1-23-10-8-18-17(20)13-5-4-9-19(12-13)26(21,22)14-6-7-15(24-2)16(11-14)25-3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20) |
InChI Key |
GGCZMFUUPYNXNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















